2-Amino-5-cyanopyridine

Übersicht

Beschreibung

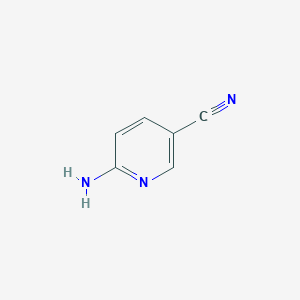

2-Amino-5-cyanopyridine (CAS 4214-73-7) is a heterocyclic compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.13 g/mol. It exists as a brown crystalline powder with a melting point range of 159–165°C . The compound features an electron-donating amino (-NH₂) group at position 2 and an electron-withdrawing cyano (-CN) group at position 5, making it a versatile intermediate in organic synthesis. Key applications include:

- Synthesis of tetrazole derivatives (e.g., 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride) via reactions with NaN₃ and NH₄Cl .

- Precursor for pharmaceuticals and agrochemicals, as demonstrated in Pd-catalyzed coupling reactions to form quinoline derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-cyanopyridine involves the reaction of 2-Amino-5-bromopyridine with sodium cyanide in the presence of a catalyst such as nickel bromide and triphenylphosphine. The reaction is typically carried out in acetonitrile at 60°C .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For instance, a reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a magnetic catalyst under solvent-free conditions at 100°C has been reported .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-cyanopyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, nickel bromide, triphenylphosphine in acetonitrile.

Condensation: Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate under solvent-free conditions.

Major Products:

Schiff Bases: Formed from condensation reactions.

Heterocyclic Compounds: Formed from cyclization reactions.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-cyanopyridine is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It is explored for its potential in developing pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the production of dyes and agrochemicals

Wirkmechanismus

The mechanism of action of 2-Amino-5-cyanopyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, acting as an antagonist to block receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloro-5-cyanopyridine

- Molecular Formula : C₆H₃ClN₂

- Molecular Weight : 138.55 g/mol

- Key Features: Replaces the amino group with chlorine at position 2. The electron-withdrawing chlorine enhances electrophilic substitution reactivity.

- Applications: Intermediate in Suzuki-Miyaura coupling reactions for drug discovery . Less polar than 2-amino-5-cyanopyridine, favoring lipophilic environments in medicinal chemistry.

- Key Difference: Chlorine’s steric and electronic effects make it more reactive in nucleophilic displacement than the amino group .

5-Amino-2-chloropyridine

- Molecular Formula : C₅H₅ClN₂

- Molecular Weight : 128.56 g/mol

- Key Features: Chlorine at position 2 and amino group at position 5. Balanced electronic effects between electron-donating (NH₂) and withdrawing (Cl) groups.

- Applications :

- Key Difference: The reversed substituent positions alter regioselectivity in reactions compared to this compound .

2-Amino-5-bromo-6-methylpyridine

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 187.04 g/mol

- Key Features :

- Bromine at position 5 and methyl group at position 6.

- Bromine enables cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Applications :

- Key Difference : Bromine’s higher atomic radius and lower electronegativity compared to CN or Cl modify steric and electronic profiles .

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects: The amino group in this compound facilitates hydrogen bonding and coordination chemistry, enhancing solubility in polar solvents . Chlorine in 2-chloro-5-cyanopyridine increases electrophilicity, favoring nucleophilic aromatic substitution .

- Synthetic Utility: this compound’s cyano group can be converted to tetrazoles, which mimic carboxylic acids in drug design . Bromine in 2-amino-5-bromo-6-methylpyridine enables palladium-catalyzed cross-couplings for complex molecule assembly .

- Biological Activity: Pyridine derivatives with amino groups (e.g., this compound) show higher antimicrobial activity compared to halogenated analogs, likely due to improved hydrogen bonding with biological targets .

Biologische Aktivität

2-Amino-5-cyanopyridine is an organic compound with the molecular formula . It features an amino group at the second position and a cyano group at the fifth position of the pyridine ring. This compound is recognized for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. Its potential biological activities have garnered significant attention in recent research.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor antagonist. It interacts with specific molecular targets, inhibiting enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a candidate for developing therapeutic agents against various diseases, including cancer and bacterial infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of 3-cyanopyridine derivatives were synthesized and tested for cytotoxicity against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). Notably, compounds 5c and 5e exhibited significant cytotoxic effects, particularly compound 5e , which demonstrated better efficacy than the standard drug 5-fluorouracil (5-FU) against these cell lines .

Table: Cytotoxic Activity of 3-Cyanopyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5c | PC-3 | 53 | Moderate |

| 5c | MDA-MB-231 | 30 | Moderate |

| 5c | HepG2 | 66 | Moderate |

| 5e | PC-3 | <26 | Better |

| 5e | MDA-MB-231 | <20 | Better |

| 5e | HepG2 | Comparable | Comparable |

Induction of Apoptosis

Further investigations into the mechanism of action revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. The Annexin V-FITC assay indicated a significant increase in early and late apoptotic cells when treated with compounds 5c and 5e , alongside a marked reduction in survivin expression through proteasome-dependent degradation .

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown potential antibacterial activity. For example, a derivative demonstrated moderate inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Table: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli ATCC 25922 | 12.5 |

| Derivative A | P. aeruginosa ATCC 27853 | Moderate |

Study on Survivin Modulation

A pivotal study focused on the role of survivin in cancer resistance highlighted that inhibiting survivin could enhance apoptosis in tumor cells. The synthesized compounds from the study were shown to effectively reduce survivin levels, indicating their potential as anticancer agents by targeting this critical protein .

Computational Studies

Computational modeling has also been employed to predict the reactivity and binding affinities of various derivatives of this compound. These studies align with experimental results, suggesting that structural modifications can enhance both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-cyanopyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted techniques, which reduce reaction times and improve yields compared to conventional methods. Optimization involves adjusting catalysts (e.g., palladium complexes), solvent systems (polar aprotic solvents like DMF), and temperature (typically 80–120°C). Phosphonylation reactions using triethyl phosphite, as demonstrated in bromopyridine derivatives, may also be adapted for cyano-substituted analogs . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm the amino (-NH) and cyano (-CN) substituents (δ ~6.5–8.5 ppm for aromatic protons; δ ~110–120 ppm for cyano carbons).

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3300–3500 cm (N-H stretches).

- Melting Point Analysis : Compare experimental values (e.g., 159–165°C ) with literature data to assess purity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water streams to prevent dust dispersion .

- Storage : Keep in airtight containers away from oxidizers and moisture.

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Virtual screening tools (e.g., Glide in Schrödinger Suite) can model interactions between derivatives and target proteins (e.g., Topoisomerase II). Steps include:

Prepare ligand libraries with halogen or hydroxy substituents to enhance binding.

Dock ligands into the enzyme’s active site using induced-fit protocols.

Prioritize compounds with high docking scores (>−10 kcal/mol) and favorable ADMET profiles.

Experimental validation via cytotoxicity assays (e.g., sulforhodamine B assay on MCF-7 cells) confirms predictions .

Q. How can researchers resolve discrepancies in melting point data across literature sources for this compound?

- Methodological Answer : Discrepancies (e.g., reported mp ranges of 159–165°C vs. 80–82°C for analogs ) arise from purity or polymorphic differences. To resolve:

Recrystallization : Use solvents like ethanol or acetonitrile to obtain pure crystals.

DSC Analysis : Differential scanning calorimetry identifies polymorphs by measuring phase transitions.

Cross-Validation : Compare with HPLC purity data (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for cyanopyridine derivatives?

- Methodological Answer : SAR studies require systematic substitution and bioactivity testing:

Substituent Variation : Introduce halogens (Br, Cl) at the 3-position or electron-withdrawing groups (NO) at the 5-position to modulate electronic effects.

Biological Assays : Test derivatives against cancer cell lines (e.g., A-549) using dose-response curves to calculate GI values.

Statistical Modeling : Apply QSAR models (e.g., CoMFA) to correlate molecular descriptors (logP, polar surface area) with activity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Environmental Chambers : Expose samples to 40°C/75% relative humidity for 6 months.

Analytical Monitoring : Track degradation via HPLC peak area reduction and LC-MS to identify breakdown products (e.g., hydrolysis of -CN to -COOH).

Recommendations : Store at −20°C in amber vials under nitrogen atmosphere to prevent photodegradation and oxidation .

Eigenschaften

IUPAC Name |

6-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVBYUUGYXUXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355930 | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-73-7 | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.